(S)-Enantiomer-Derived MDMB-5′Br-BUTINACA Demonstrates Potent and Efficacious CB1 Agonism vs. Fluorinated Comparator
The (S)-configured intermediate yields (S)-MDMB-5′Br-BUTINACA, a potent and efficacious CB1 agonist [1]. When compared to the fluorinated analog (S)-ADB-5′F-BUTINACA, which shows even higher potency, this defines a precise activity benchmark for reference standard procurement [2].
| Evidence Dimension | CB1 receptor activation potency |
|---|---|
| Target Compound Data | Potent and efficacious CB1 agonist (qualitative assessment; exact EC₅₀ not reported in this study) |
| Comparator Or Baseline | (S)-ADB-5′F-BUTINACA: increased potency and efficacy at both CB1 and CB2 vs. brominated analog |
| Quantified Difference | Fluorine substitution > Bromine substitution in potency at both receptors |
| Conditions | CB1 β-arrestin 2 recruitment assay; CB1 intracellular calcium release assay |
Why This Matters
This evidence establishes a clear activity benchmark for the brominated SCRA derived from this intermediate, enabling direct potency comparison for forensic reference standard selection.
- [1] Deventer MH, Persson M, Norman C, Liu H, Connolly MJ, Nic Daeid N, McKenzie C, Green H, Stove C. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs. Drug Test Anal. 2023 Oct 30. DOI: 10.1002/dta.3592. PMID: 37903509. View Source
- [2] SCRAs with a 'Brand' New Look: In Vitro Cannabinoid Activity Profiling of Generic Ban-Evading Brominated Synthetic Cannabinoid Receptor Agonists and their Analogs. ScienceDirect. 2024. Brominated, tailed SCRAs (ADB-5'Br-BUTINACA, MDMB-5'Br-BUTINACA) showed high efficacy and potency at CB1. Switching bromine for fluorine resulted in even more pronounced CB activity. View Source
